Guanosine-13C,15N2 6-(O-Methyloxime)
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Overview
Description
Guanosine-13C,15N2 6-(O-Methyloxime) is a labeled derivative of guanosine, a nucleoside that is a fundamental building block of RNA. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various research applications, particularly in the fields of biochemistry and molecular biology. The addition of the O-methyloxime group further modifies its chemical properties, enhancing its utility in specific experimental contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-13C,15N2 6-(O-Methyloxime) typically involves the reaction of guanosine or its precursor compounds with nitroketone oxime alcohol. This reaction requires specific chemical conditions, including controlled temperature and pH levels, to ensure the successful incorporation of the isotopic labels and the O-methyloxime group .
Industrial Production Methods
Industrial production of Guanosine-13C,15N2 6-(O-Methyloxime) involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Guanosine-13C,15N2 6-(O-Methyloxime) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Guanosine-13C,15N2 6-(O-Methyloxime) may yield various oxidized derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Guanosine-13C,15N2 6-(O-Methyloxime) has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of guanosine derivatives in biological systems.
Medicine: Investigated for its potential antiviral activity and its role in understanding nucleoside analogs’ mechanisms of action.
Mechanism of Action
The mechanism of action of Guanosine-13C,15N2 6-(O-Methyloxime) involves its incorporation into RNA or DNA, where it can affect the synthesis and function of these nucleic acids. The labeled isotopes allow researchers to track its distribution and transformation within cells, providing insights into nucleoside metabolism and the pathways involved in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Guanosine O-Methyloxime: The unlabeled version of the compound, used in similar research applications but without the isotopic labels.
Adenosine-13C,15N2 6-(O-Methyloxime): Another labeled nucleoside with similar applications but different base structure.
Cytidine-13C,15N2 6-(O-Methyloxime): A labeled cytidine derivative, used for comparative studies in nucleoside metabolism.
Uniqueness
Guanosine-13C,15N2 6-(O-Methyloxime) is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying nucleoside metabolism. Its O-methyloxime modification further enhances its stability and reactivity, making it a valuable tool in various research contexts.
Properties
IUPAC Name |
2-[2-amino-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O5/c1-21-16-8-5-9(15-11(12)14-8)17(3-13-5)10-7(20)6(19)4(2-18)22-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGMXBRSTMPDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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